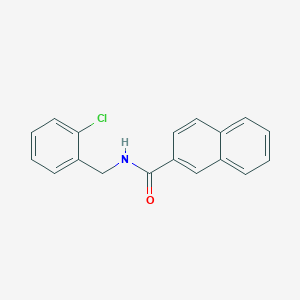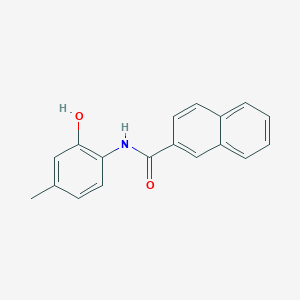
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol is a chemical compound with the molecular formula C14H22N2O2. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring and a tolyloxy group, making it a valuable tool in various scientific studies.
Wirkmechanismus
Target of Action
The primary targets of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol are serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a triple reuptake inhibitor . It binds to SERT, NET, and DAT, inhibiting the reuptake of serotonin, norepinephrine, and dopamine, respectively. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound’s action on SERT, NET, and DAT affects the serotoninergic, noradrenergic, and dopaminergic pathways . The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can lead to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission due to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can lead to physiological effects such as mood elevation, increased alertness, and enhanced cognitive function .
Vorbereitungsmethoden
The synthesis of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol typically involves the reaction of p-tolyl chloride with 1-piperazinepropanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the treatment of neurological and psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol can be compared with similar compounds such as:
1-Piperazin-1-yl-3-phenoxy-propan-2-ol: This compound has a phenoxy group instead of a tolyloxy group, leading to different chemical and biological properties.
1-Piperazin-1-yl-3-(4-methoxyphenoxy)-propan-2-ol: The presence of a methoxy group introduces additional steric and electronic effects, influencing its reactivity and interactions.
1-Piperazin-1-yl-3-(4-chlorophenoxy)-propan-2-ol: The chloro group affects the compound’s polarity and reactivity, making it suitable for different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAXWBXNMSNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














